

Spectroscopic Profile of Diethyl 3-oxoheptanedioate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diethyl 3-oxoheptanedioate**

Cat. No.: **B1348828**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 3-oxoheptanedioate** (CAS No. 40420-22-2), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **Diethyl 3-oxoheptanedioate**[\[1\]](#)
- Synonyms: Diethyl 3-oxopimelate[\[1\]](#)
- Molecular Formula: **C₁₁H₁₈O₅**[\[1\]](#)
- Molecular Weight: 230.26 g/mol [\[1\]](#)
- Appearance: Liquid
- Boiling Point: 130-132 °C at 0.5 mmHg
- Density: 1.084 g/mL at 25 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Diethyl 3-oxoheptanedioate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.19	Quartet	4H	-OCH ₂ CH ₃
3.44	Singlet	2H	-COCH ₂ CO-
2.59	Triplet	2H	-COCH ₂ CH ₂ -
2.34	Triplet	2H	-CH ₂ CH ₂ CO-
1.95	Quintet	2H	-CH ₂ CH ₂ CH ₂ -
1.28	Triplet	6H	-OCH ₂ CH ₃

Data interpreted from spectral images. Coupling constants were not explicitly available.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (75.5 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
202.1	C=O (Ketone)
172.8	C=O (Ester)
167.2	C=O (Ester)
61.5	-OCH ₂ CH ₃
60.5	-OCH ₂ CH ₃
49.0	-COCH ₂ CO-
42.5	-COCH ₂ CH ₂ -
34.9	-CH ₂ CH ₂ CO-
19.5	-CH ₂ CH ₂ CH ₂ -
14.1	-OCH ₂ CH ₃
14.0	-OCH ₂ CH ₃

Data interpreted from spectral images.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2982	Strong	C-H stretch (alkane)
1742	Strong	C=O stretch (ester)
1717	Strong	C=O stretch (ketone)
1369	Medium	C-H bend (alkane)
1254	Strong	C-O stretch (ester)
1178	Strong	C-O stretch (ester)
1028	Medium	C-C stretch

Data interpreted from spectral images.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

m/z	Relative Intensity	Possible Fragment
185	Moderate	[M - OEt] ⁺
157	Moderate	[M - COOEt] ⁺
143	High	[M - CH ₂ COOEt] ⁺
115	High	[C ₆ H ₇ O ₃] ⁺
43	High	[CH ₃ CO] ⁺
29	High	[C ₂ H ₅] ⁺

Major fragments reported from multiple sources.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

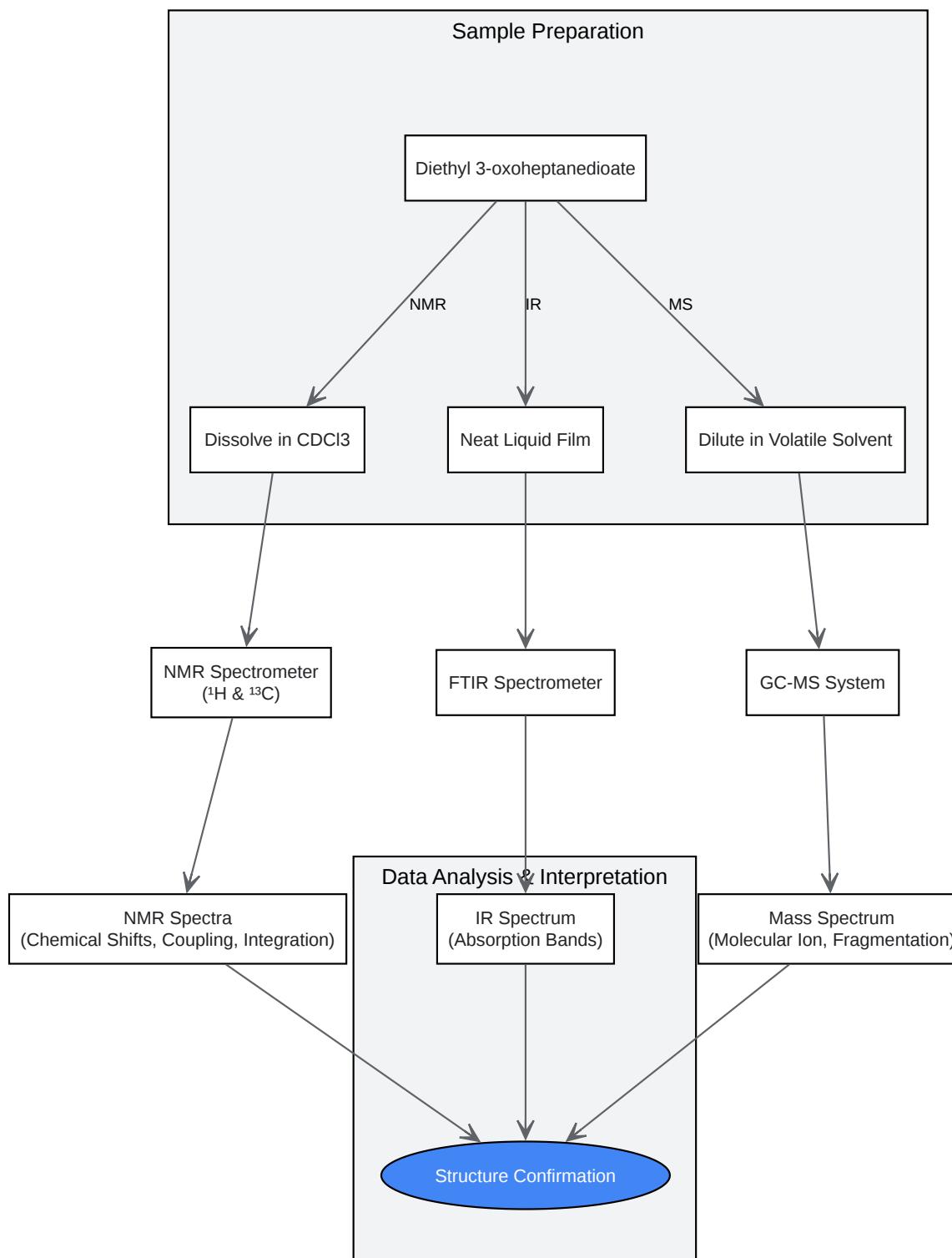
- Instrumentation: A Bruker AC-300 spectrometer operating at 300 MHz for ¹H and 75.5 MHz for ¹³C nuclei was used.[\[1\]](#)[\[2\]](#)
- Sample Preparation: The sample of **Diethyl 3-oxoheptanedioate** was dissolved in deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: Typically 16-64 scans are acquired to ensure a good signal-to-noise ratio.

- Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) was necessary due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay: A relaxation delay of 2-5 seconds was employed.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was utilized.
- Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[\[1\]](#)
- Data Acquisition:
 - Spectral Range: The spectrum was recorded in the mid-infrared region, typically from 4000 to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} was used.
 - Number of Scans: An average of 16-32 scans was taken to obtain a high-quality spectrum.
- Data Processing: A background spectrum of the empty salt plates was recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)


- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) was used for the analysis.

- Sample Preparation: A dilute solution of **Diethyl 3-oxoheptanedioate** was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography (GC) Conditions:
 - Column: A nonpolar capillary column (e.g., DB-5ms) was used for separation.
 - Injector Temperature: The injector temperature was set to 250 °C.
 - Oven Program: The oven temperature was initially held at a low temperature (e.g., 50 °C) and then ramped up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound.
 - Carrier Gas: Helium was used as the carrier gas.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV was employed.
 - Mass Range: The mass spectrometer scanned a mass-to-charge (m/z) range of approximately 40-400 amu.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the fragmentation pattern, which were then correlated with the structure of the molecule.

Logical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl 3-oxoheptanedioate | C11H18O5 | CID 575510 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 3-oxoheptanedioate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348828#spectroscopic-data-of-diethyl-3-oxoheptanedioate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

